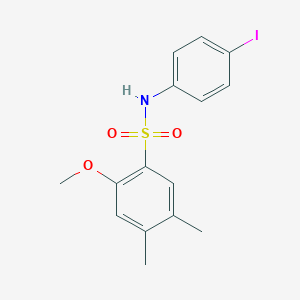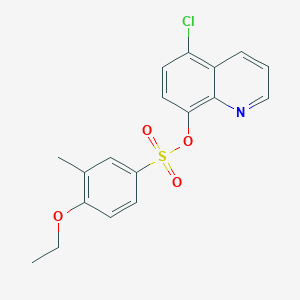
5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide, also known as TFB-TMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Scientific Research Applications
5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide exhibits significant anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, 5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide involves the inhibition of tubulin polymerization, a process that is essential for cell division. 5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide binds to the colchicine-binding site of tubulin, preventing the formation of microtubules and disrupting the normal functioning of the cytoskeleton. This disruption ultimately leads to cell death.
Biochemical and Physiological Effects
5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and reduce the expression of various oncogenes. Additionally, 5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide has been found to enhance the efficacy of other anticancer drugs when used in combination.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide in lab experiments is its specificity towards cancer cells, which minimizes the risk of toxicity to healthy cells. Moreover, 5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide has been found to exhibit low toxicity in animal studies, making it a promising candidate for further development. However, one of the limitations of using 5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide is its poor solubility in water, which can make it challenging to administer in vivo.
Future Directions
Several future directions for the research on 5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide can be identified. One potential avenue is the development of novel formulations that improve its solubility and bioavailability. Moreover, further studies are needed to elucidate the mechanism of action of 5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide and its potential applications in other diseases besides cancer. Additionally, research can focus on the development of 5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide derivatives that exhibit improved efficacy and lower toxicity. Finally, clinical trials can be conducted to evaluate the safety and efficacy of 5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide in humans.
Conclusion
In conclusion, 5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide is a chemical compound that has shown significant potential in the field of scientific research, particularly in the treatment of cancer. Its specificity towards cancer cells, low toxicity, and ability to enhance the efficacy of other anticancer drugs make it a promising candidate for further development. However, further research is needed to fully understand its mechanism of action and potential applications in other diseases.
Synthesis Methods
5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide can be synthesized through a multistep process involving the reaction of tert-butylamine, 4-fluorobenzene, and 2-methoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain 5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide in its pure form.
properties
Product Name |
5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide |
|---|---|
Molecular Formula |
C17H20FNO3S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C17H20FNO3S/c1-17(2,3)12-5-10-15(22-4)16(11-12)23(20,21)19-14-8-6-13(18)7-9-14/h5-11,19H,1-4H3 |
InChI Key |
UQARISAAXFELHZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288393.png)


![2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B288431.png)
![ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B288435.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288436.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)
![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)




